Mass Shift and Deuterium Incorporation: Enabling MS Distinction from Unlabeled Ipragliflozin
Ipragliflozin-d5 provides a +5 Da mass shift relative to unlabeled ipragliflozin, a direct result of incorporating five deuterium atoms into the benzothiophene ring [1]. This mass difference is sufficient for mass spectrometry differentiation but small enough to minimize chromatographic separation (deuterium isotope effect) compared to more heavily deuterated compounds or 13C-labeled analogs, which can exhibit greater retention time shifts [2].
| Evidence Dimension | Molecular weight and mass shift for MS detection |
|---|---|
| Target Compound Data | 409.48 g/mol; +5 Da shift relative to unlabeled ipragliflozin |
| Comparator Or Baseline | Unlabeled ipragliflozin (MW ~404.5 g/mol); Ipragliflozin-13C6 (MW ~410.5 g/mol, +6 Da shift) |
| Quantified Difference | Target compound provides a +5 Da mass shift, whereas unlabeled ipragliflozin provides 0 Da shift and Ipragliflozin-13C6 provides a +6 Da shift. The +5 Da shift is within the optimal range for minimizing isotopic interference while avoiding chromatographic separation. |
| Conditions | Mass spectrometry analysis (LC-MS/MS); calculation based on molecular formula C21H16D5FO5S for Ipragliflozin-d5 |
Why This Matters
A +5 Da mass shift enables unambiguous MS distinction from the analyte without the risk of significant chromatographic retention time differences, ensuring accurate and reliable quantitation.
- [1] Megazyme. Ipragliflozin-d5 (ASP1941-d5) Product Page. View Source
- [2] KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio Website. View Source
